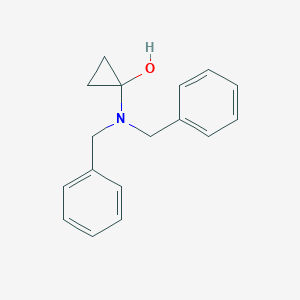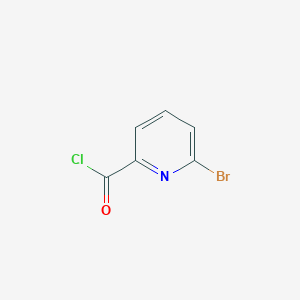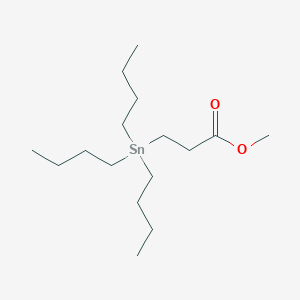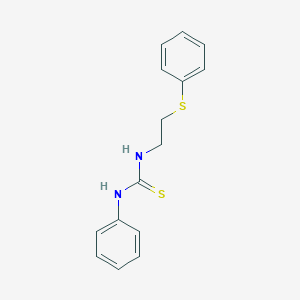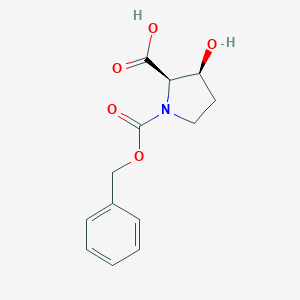
(2R,3S)-3-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2R,3S)-3-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms. The “2R,3S” notation indicates the configuration of the chiral centers in the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction . The phenylmethoxycarbonyl group and the carboxylic acid group would likely be introduced through subsequent reactions.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the phenylmethoxycarbonyl group, and the carboxylic acid group .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or it could react with alcohols to form esters .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could make the compound soluble in polar solvents .
Applications De Recherche Scientifique
Antioxidant Properties and Structure-Activity Relationships
Hydroxycinnamic acids (HCAs) possess significant biological properties, including antioxidant activities. Research focused on the structure-activity relationships (SARs) of HCAs has generated more potent antioxidant molecules through medicinal chemistry. The presence of an unsaturated bond on the side chain and the ortho-dihydroxy phenyl group (catechol moiety) are crucial for antioxidant activity. Optimizing the structure of molecular leads is vital for developing effective antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).
Biological Activity of Carboxylic Acids
Natural carboxylic acids from plants, such as benzoic acid (BA), cinnamic acid (CinA), and others, exhibit antioxidant, antimicrobial, and cytotoxic activities. The structure of these acids influences their bioactivity, with rosmarinic acid (RA) showing the highest antioxidant activity. The presence of hydroxyl groups impacts the cytotoxic potential of the molecules, suggesting that optimizing carboxylic acid structures could enhance their biological efficacy (Godlewska-Żyłkiewicz et al., 2020).
Biocatalyst Inhibition by Carboxylic Acids
Carboxylic acids can inhibit engineered microbes like Escherichia coli and Saccharomyces cerevisiae at concentrations below desired yields, impacting the production of biorenewable fuels and chemicals. Understanding the mechanisms of biocatalyst inhibition by carboxylic acids, such as damage to the cell membrane and decrease of internal pH, can aid in engineering robust strains with improved industrial performance (Jarboe et al., 2013).
Phosphonic Acid: Preparation and Applications
The phosphonic acid functional group, analogous to the phosphate moiety, is used in various applications, including bioactive properties, bone targeting, and as phosphoantigen. The synthesis of phosphonic acids and their use in medicinal chemistry highlight the importance of functional groups related to carboxylic acids in developing new therapeutic agents and materials (Sevrain et al., 2017).
Carboxylic Acid Bioisosteres in Drug Design
Carboxylic acid bioisosteres are utilized in medicinal chemistry to overcome obstacles such as toxicity, reduced metabolic stability, or limited diffusion across biological membranes. The development of novel carboxylic acid substitutes with improved pharmacological profiles demonstrates the continuous innovation required to address challenges in drug design (Horgan & O’ Sullivan, 2021).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R,3S)-3-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-10-6-7-14(11(10)12(16)17)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVPQILKAQMLKV-WDEREUQCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]([C@H]1O)C(=O)O)C(=O)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S)-1-[(Benzyloxy)carbonyl]-3-hydroxypyrrolidine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169994.png)
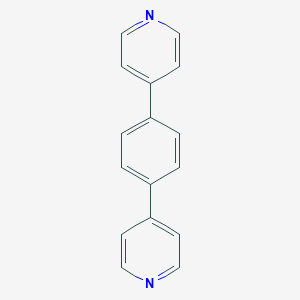
![1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B169998.png)
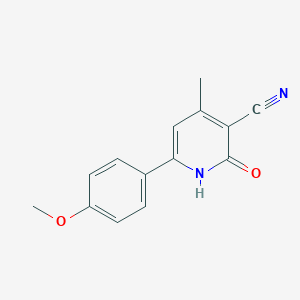
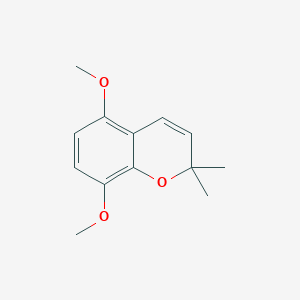
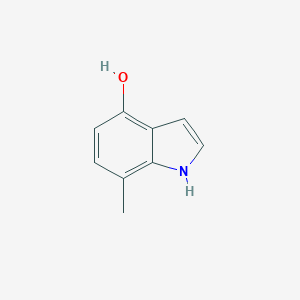
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-Amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1-benzylimidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-ethylpyrrolidine-2-carboxamide](/img/structure/B170006.png)
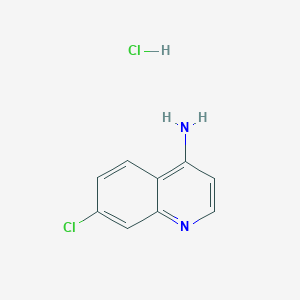
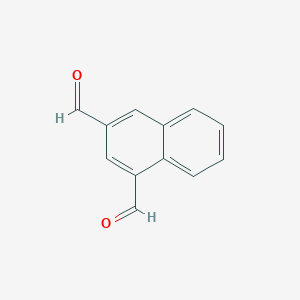
![2,4,5-Trichlorophenyl 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylate](/img/structure/B170016.png)
